molecular formula C9H11ClO2 B14774155 3-Chloro-5-isopropoxyphenol

3-Chloro-5-isopropoxyphenol

Cat. No.: B14774155
M. Wt: 186.63 g/mol
InChI Key: GCVVSAUDWDEWLS-UHFFFAOYSA-N
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Description

3-Chloro-5-isopropoxyphenol is an organic compound characterized by a phenolic structure substituted with a chlorine atom at the 3-position and an isopropoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-isopropoxyphenol typically involves the chlorination of 5-isopropoxyphenol. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selective substitution at the 3-position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the isopropoxy group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Quinones or hydroquinones.

    Reduction: Dechlorinated phenols or modified isopropoxy derivatives.

    Substitution: Phenolic compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-5-isopropoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-isopropoxyphenol involves its interaction with molecular targets, such as enzymes or receptors, leading to various biological effects. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the chlorine and isopropoxy groups influence the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular functions, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylphenol: Similar structure but with a methyl group instead of an isopropoxy group.

    3-Chloro-5-ethoxyphenol: Similar structure but with an ethoxy group instead of an isopropoxy group.

    3-Chloro-5-tert-butylphenol: Similar structure but with a tert-butyl group instead of an isopropoxy group.

Uniqueness

3-Chloro-5-isopropoxyphenol is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

3-chloro-5-propan-2-yloxyphenol

InChI

InChI=1S/C9H11ClO2/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,11H,1-2H3

InChI Key

GCVVSAUDWDEWLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)Cl

Origin of Product

United States

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